molecular formula C22H29Cl2N9O B3321752 Oxochlorhexidine CAS No. 1381962-77-1

Oxochlorhexidine

Cat. No.: B3321752
CAS No.: 1381962-77-1
M. Wt: 506.4 g/mol
InChI Key: MEUUWVFEOGQPTR-UHFFFAOYSA-N
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Description

Oxochlorhexidine, also known as Chlorhexidine, is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today .


Synthesis Analysis

While specific synthesis details for this compound were not found, a study on Chlorhexidine impurity analysis suggests that Chlorhexidine’s synthesis involves complex chemical reactions . Another study mentions the synthesis of antibacterial compounds using montmorillonite and Chlorhexidine acetate by ion-exchange reaction .


Molecular Structure Analysis

Chlorhexidine is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . The structural pattern of these two crystal structures in their crystal packing looks distinct from one another, with U- and S-shaped conformations for CHXPC and CHXHC, respectively .


Chemical Reactions Analysis

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes . In low concentrations, it affects the integrity of the cell wall. Once the cell wall is damaged, Chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane) .

Scientific Research Applications

Introduction to Chlorhexidine Chlorhexidine is a widely used antiseptic and disinfectant in various medical and non-medical environments due to its broad-spectrum activity. Despite its extensive use, hypersensitivity reactions to chlorhexidine are relatively rare. However, instances of severe allergic reactions, such as anaphylaxis upon topical application, highlight the importance of awareness regarding its potential risks (Krautheim, Jermann, & Bircher, 2004).

Chlorhexidine's Efficacy and Resistance The efficacy of chlorhexidine as an antiseptic is undisputed, but there is a growing concern over reduced susceptibility to chlorhexidine among staphylococci. This phenomenon underscores the need for judicious use to prevent the emergence of resistance, especially in healthcare settings (Horner, Mawer, & Wilcox, 2012).

Neurotoxicity Concerns Investigations into the neurotoxic effects of substances used in conjunction with spinal anesthesia, including chlorhexidine, have not conclusively resolved the potential for neurotoxicity. Although clinical data suggest a high safety profile, ongoing research is crucial to fully understand and mitigate any risks associated with its use in spinal anesthesia (Hampl, Steinfeldt, & Wulf, 2014).

Chlorhexidine in Ophthalmic Surgery Chlorhexidine serves as an alternative to povidone-iodine in ophthalmic surgery, particularly for patients with iodine allergies. Its use in Sweden and in certain Australian studies for intravitreal injections demonstrates its effectiveness and safety, offering a viable option for antisepsis in eye surgery (Kanclerz & Myers, 2021).

Mechanism of Action

Target of Action

Oxochlorhexidine, also known as Chlorhexidine, is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today . The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .

Mode of Action

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes . It is a positively-charged molecule that binds to the negatively-charged sites on the cell wall . It destabilizes the cell wall and interferes with osmosis . The bacterial uptake of the chlorhexidine is very rapid, typically working within 20 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane) . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death .

Biochemical Pathways

Chlorhexidine acts on plant cells through a biochemical pathway involving PSII inhibition and singlet oxygen production . It also affects pathways involving enzymes encoded by uncharacterized genes . Moreover, amino acid metabolism is important for a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis .

Result of Action

The antibacterial activity of Chlorhexidine is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids as evident from the FTIR and SEM data .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance .

Safety and Hazards

Exposure to Chlorhexidine can result in skin irritation, serious eye damage, sensitization causing asthma or breathing difficulties, and respiratory irritation . Environmental effects include high toxicity to aquatic life with long-lasting effects . It is also noted that Chlorhexidine poses environmental and health hazards .

Future Directions

There is increasing concern about Chlorhexidine resistance because of emerging evidence of resistance to peptide antimicrobials, such as colistin, in Enterobacterales . This review further aims to raise awareness among the dental community about the potential risk of resistance toward Chlorhexidine as well as concomitant cross-resistances toward antibiotics and to propose future research directions related to Chlorhexidine resistance in oral bacteria .

Biochemical Analysis

Biochemical Properties

Oxochlorhexidine interacts with various biomolecules, primarily through its action on the bacterial cell membrane . It collapses the membrane potential at inhibitory concentrations, leading to membrane disruption . This interaction is not due to ATPase inactivation, as this compound does not inhibit ATPase in intact cells of Escherichia coli K12 W1317i−, even at bactericidal concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce bacterial growth, CFU count, and cell viability . The antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the bacterial cell membrane . It disrupts the membrane, leading to cell death . The antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Temporal Effects in Laboratory Settings

Research on the effectiveness of this compound in reducing bacterial burden has primarily been conducted in laboratory settings . It has been observed that the antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Metabolic Pathways

It is known that this compound disrupts the bacterial cell membrane, leading to cell death . This suggests that it may interfere with various metabolic pathways in bacteria.

Transport and Distribution

This compound is known to interact with the bacterial cell membrane, leading to its disruption . This suggests that it may be transported and distributed within cells and tissues through its interaction with the cell membrane.

Subcellular Localization

Given its known interaction with the bacterial cell membrane , it is likely that it localizes to the cell membrane where it exerts its antibacterial effects.

Properties

IUPAC Name

1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUUWVFEOGQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381962-77-1
Record name Oxochlorhexidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381962771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXOCHLORHEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MR06Z2V1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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